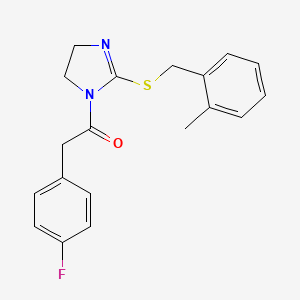
2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19FN2OS and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone , often abbreviated as compound 1 , is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
Compound 1 features a complex structure that includes:
- A 4-fluorophenyl moiety, which enhances lipophilicity and may influence biological interactions.
- A thioether linkage with a 2-methylbenzyl group, which can affect pharmacokinetics.
- An imidazole ring , known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
Biological Activity Overview
Research indicates that compound 1 exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with imidazole rings can show significant antimicrobial properties. For instance, derivatives similar to compound 1 have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : The presence of the imidazole ring may also confer antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and inflammation .
- GABA-A Receptor Modulation : Compounds structurally related to compound 1 have been investigated for their potential as positive allosteric modulators (PAMs) of GABA-A receptors. This modulation could lead to therapeutic applications in anxiety and seizure disorders .
The mechanisms underlying the biological activities of compound 1 are still being elucidated. However, several studies suggest potential pathways:
- Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways in microbial organisms or cancer cells .
- Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors, including GABA-A receptors. Molecular docking studies have indicated favorable interactions between similar compounds and these receptors .
Antimicrobial Activity Study
A study published in MDPI evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. Compound 1 was tested alongside other related compounds, showing promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 32 | Staphylococcus aureus |
| Compound A | 16 | Escherichia coli |
| Compound B | 64 | Klebsiella pneumoniae |
GABA-A Receptor Modulation
In another investigation focused on GABA-A receptor PAMs, derivatives similar to compound 1 were assessed for their ability to enhance receptor activity. Results indicated that these compounds could significantly increase receptor response in neuronal cells .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-14-4-2-3-5-16(14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUYTXHGBYVZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














